6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
Potent and selective α2 antagonist at pre- and post-junctional α2-adrenoceptors (Ki values are 13 and 17 nM respectively). Exhibits antihypertensive activity in a rat model.
Brand Name:
Vulcanchem
CAS No.:
86129-54-6
VCID:
VC0004760
InChI:
InChI=1S/C11H14ClN.ClH/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13;/h2-4H,5-8H2,1H3;1H
SMILES:
CN1CCC2=C(CC1)C(=CC=C2)Cl.Cl
Molecular Formula:
C11H15Cl2N
Molecular Weight:
232.15 g/mol
6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
CAS No.: 86129-54-6
Inhibitors
VCID: VC0004760
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol
CAS No. | 86129-54-6 |
---|---|
Product Name | 6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride |
Molecular Formula | C11H15Cl2N |
Molecular Weight | 232.15 g/mol |
IUPAC Name | 6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine;hydrochloride |
Standard InChI | InChI=1S/C11H14ClN.ClH/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13;/h2-4H,5-8H2,1H3;1H |
Standard InChIKey | JKQKVNMNAIFCFS-UHFFFAOYSA-N |
Isomeric SMILES | CC(CCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O |
SMILES | CN1CCC2=C(CC1)C(=CC=C2)Cl.Cl |
Canonical SMILES | CC(CCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Description | Potent and selective α2 antagonist at pre- and post-junctional α2-adrenoceptors (Ki values are 13 and 17 nM respectively). Exhibits antihypertensive activity in a rat model. |
Synonyms | 6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine benalfocin benalfocin hydrochloride SK and F 86466 SK and F-86466 SKF 86466 |
PubChem Compound | 10220250 |
Last Modified | Nov 11 2021 |
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